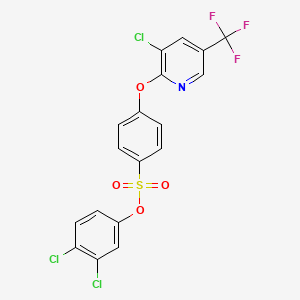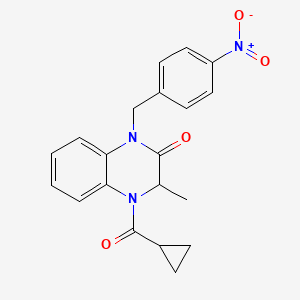![molecular formula C15H13N3O5 B2439962 [(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate CAS No. 1797773-37-5](/img/structure/B2439962.png)
[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate is a complex organic compound that features a combination of functional groups, including a carbamoyl group, an oxazole ring, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the carbamoyl and cyanomethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is explored for its use in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate can be compared with other similar compounds, such as:
[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-4-carboxylate: Differing by the position of the carboxylate group on the oxazole ring, this compound may exhibit different reactivity and properties.
[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-thiazole-5-carboxylate: Featuring a thiazole ring instead of an oxazole ring, this compound may have distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-methoxy-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-21-13-9-12(23-17-13)15(20)22-10-14(19)18(8-7-16)11-5-3-2-4-6-11/h2-6,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKNWXRKVBQOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)OCC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)
![N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2439880.png)



![6-(4-Chlorophenyl)-2-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2439889.png)

![ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2439891.png)



![1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2439899.png)
![2-[2-(Benzenesulfonamido)-2-oxoethoxy]benzamide](/img/structure/B2439901.png)

